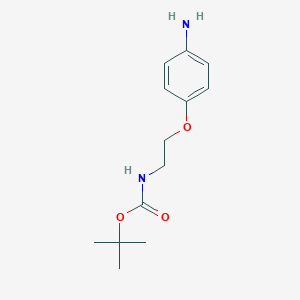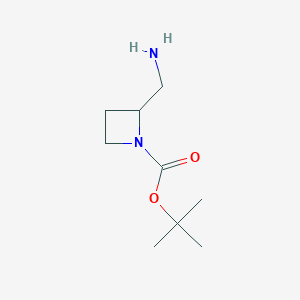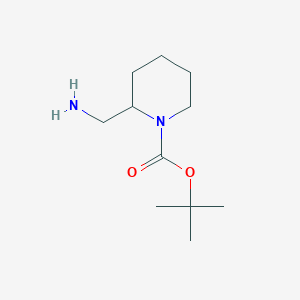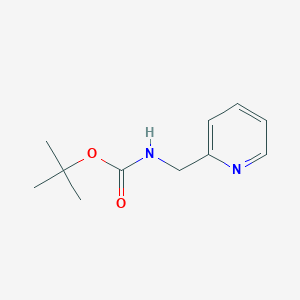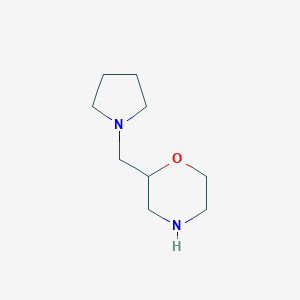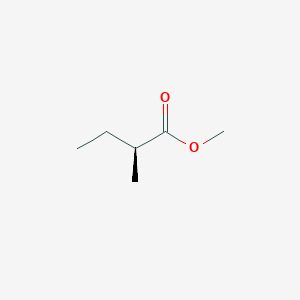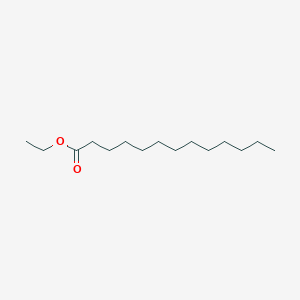
Ethyl tridecanoate
説明
Ethyl tridecanoate, also known as tridecanoic acid ethyl ester, is an organic compound with the molecular formula C₁₅H₃₀O₂. It is a fatty acid ester derived from tridecanoic acid and ethanol. This compound is commonly used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl tridecanoate can be synthesized through the esterification of tridecanoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting tridecanoic acid with ethanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified through distillation to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of tridecanoic acid and other oxidation products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of tridecanol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products Formed:
Oxidation: Tridecanoic acid, carbon dioxide, water.
Reduction: Tridecanol, ethanol.
Substitution: Various substituted esters, depending on the nucleophile used.
科学的研究の応用
Ethyl tridecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Employed in studies involving lipid metabolism and fatty acid esterification.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
作用機序
The mechanism of action of ethyl tridecanoate involves its interaction with various molecular targets and pathways. As a fatty acid ester, it can be hydrolyzed by esterases to release tridecanoic acid and ethanol. Tridecanoic acid can then participate in metabolic pathways, including beta-oxidation, to produce energy. The ester can also interact with lipid membranes, affecting their fluidity and permeability.
類似化合物との比較
Ethyl tridecanoate can be compared with other fatty acid esters such as:
Ethyl hexanoate: A shorter-chain ester with different physical and chemical properties.
Ethyl octanoate: Another medium-chain ester with distinct applications in the flavor and fragrance industry.
Ethyl dodecanoate: A similar long-chain ester with comparable uses in industrial applications.
Uniqueness: this compound is unique due to its specific chain length and the resulting balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
特性
IUPAC Name |
ethyl tridecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYYMNOTJXIOBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067369 | |
| Record name | Ethyl tridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28267-29-0, 117295-96-2 | |
| Record name | Ethyl tridecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28267-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecanoic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028267290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridecanoic acid, 1,1'-((1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl)) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117295962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridecanoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl tridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl tridecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is ethyl tridecanoate and where is it found?
A1: this compound (C15H30O2) is an ester commonly found in nature. It's a constituent of various plants, contributing to their aroma profiles. For instance, it has been identified in the fruit of Ziziphus mauritiana Lam. [] and the Indian medicinal plant Embelia ribes Burm [].
Q2: Are there any potential applications for this compound in the food industry?
A2: Yes, this compound is a significant flavor component in certain food products. Studies have shown its presence in cheese powder, contributing to its characteristic aroma []. Specifically, it has been identified as a dominant flavor substance in cheese powder produced directly from liquid milk hydrolysis [].
Q3: What is the melting behavior of this compound?
A3: this compound exhibits interesting thermal properties. It can crystallize in both stable and metastable forms. The stable form has a triple-point temperature of (272.4 ± 0.1) K and an enthalpy of fusion of (40.7 ± 0.1) kJ·mol-1 [].
Q4: Has the thermodynamic behavior of this compound in mixtures been studied?
A4: Yes, research has been conducted on the thermodynamic properties of mixtures containing this compound. Specifically, phase diagram measurements and thermodynamic calculations have been performed for mixtures of this compound and ethyl undecanoate (C13H26O2) using Heat-flux Differential Scanning Calorimetry (DSC) [].
Q5: Does this compound have any potential biological activities?
A5: Research suggests that this compound may possess potential biological activities. It was identified as a major component in the hexane extract fraction of Embelia ribes Burm fruit, which exhibited antioxidant and anticancer properties in vitro [].
Q6: Has this compound been investigated for potential medicinal applications?
A6: While not a primary focus, this compound's presence as a major compound in extracts with biological activity has been documented. For instance, it was found in the methanol extract of Nonea pulmonarioides, a plant traditionally used in folk medicine [].
Q7: Can computational methods be used to study this compound?
A7: Yes, computational chemistry techniques can be applied to understand this compound's properties. For example, in silico analysis was used to investigate the potential of this compound as a xanthine oxidase inhibitor by docking studies and evaluating binding energies [].
Q8: Are there any known analytical techniques to detect and quantify this compound?
A8: Several analytical techniques can be employed to identify and quantify this compound. Gas chromatography coupled with mass spectrometry (GC-MS) is frequently used for this purpose, as seen in studies analyzing the volatile components of various plant extracts [, , , ].
Q9: What is the environmental fate of this compound?
A9: While specific information on this compound's environmental degradation is limited in the provided research, its presence in bio-oil derived from Salvadora persica seed suggests potential applications related to air pollutant adsorption []. Further research is needed to fully understand its environmental impact.
Q10: How has the research on this compound evolved?
A10: Research on this compound has progressed from characterizing its basic physicochemical properties like thermal behavior [] to exploring its potential applications in areas such as food science [], medicine [], and environmental science []. This highlights the evolving and interdisciplinary nature of research surrounding this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B153081.png)
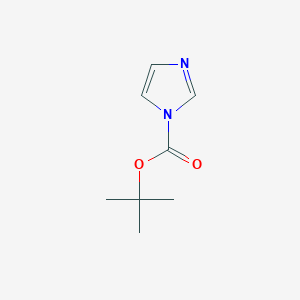

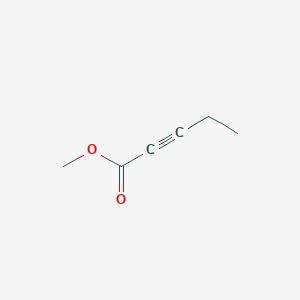
![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)
